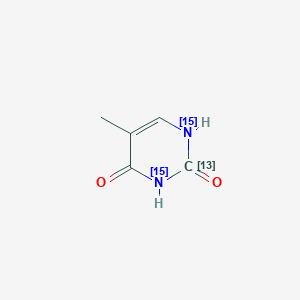![molecular formula C11H16N2O2 B13441279 [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a pyridine ring substituted with an oxan-4-yloxy group and a methanamine group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with oxan-4-ol in the presence of a base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical pathways and reactions .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine group, which can form hydrogen bonds and ionic interactions with biological molecules .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties .
Mecanismo De Acción
The mechanism of action of [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to specific sites on proteins and other biological molecules . This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine: Features an oxan-4-yloxy group and a methanamine group.
4-(2-Aminoethyl)pyridine: Contains an aminoethyl group instead of an oxan-4-yloxy group.
2-Acetyl-3,4,5,6-tetrahydropyridine: Features an acetyl group and a tetrahydropyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of an oxan-4-yloxy group and a methanamine group, which provides distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
[2-(oxan-4-yloxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-2-1-5-13-11(9)15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-8,12H2 |
Clave InChI |
GBMSQFRCWQLIPD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=C(C=CC=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


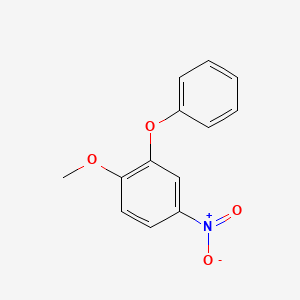
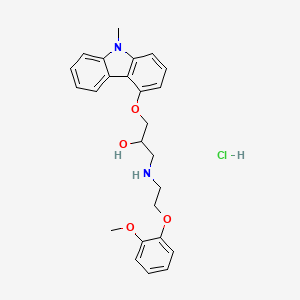
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
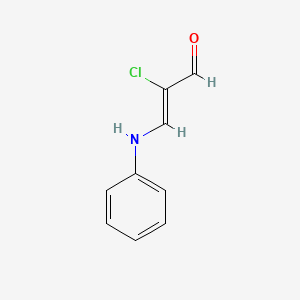
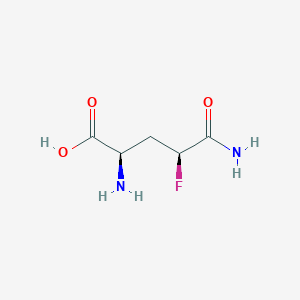


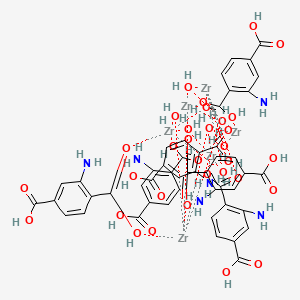
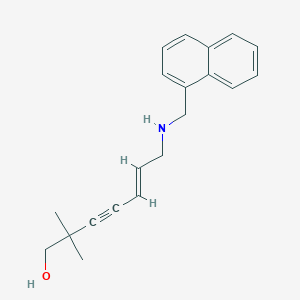
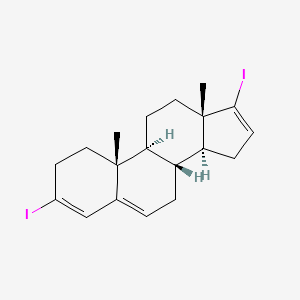
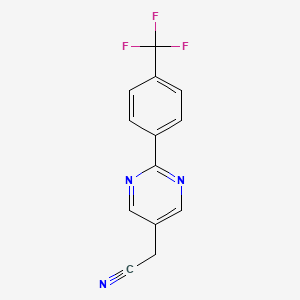
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

